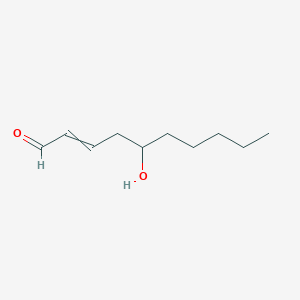

5-Hydroxydec-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

61206-18-6 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

5-hydroxydec-2-enal |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,9-10,12H,2-4,7-8H2,1H3 |

InChI Key |

WJXTZXSREFBIPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC=CC=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Transformations of 5 Hydroxydec 2 Enal and Analogues

Endogenous Formation Mechanisms

The endogenous production of 5-hydroxydec-2-enal and its analogues is rooted in the oxidation of fatty acids. Specific enzymes can introduce hydroxyl groups and other modifications to fatty acid chains, leading to the formation of these compounds.

The biosynthesis of compounds structurally related to this compound can originate from dihydroxy fatty acids. For instance, the biosynthesis of 5,15-dihydroxyeicosatetraenoic acid (5,15-diHETE) involves the consecutive oxygenation of arachidonic acid by enzymes such as 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX). researchgate.net Different combinations of enzymes like 5-LOX, 15-LOX, and cyclooxygenases (COX-1 and COX-2) can produce various diastereomers of diHETEs. researchgate.net For example, the consecutive action of 5-LOX and 15-LOX results in the formation of 5S,15S-diHETE. researchgate.net This highlights how the enzymatic oxygenation of polyunsaturated fatty acids serves as a fundamental pathway for generating dihydroxy fatty acid precursors.

While direct evidence linking 4-oxodecanoic acid as a direct intermediate in the biosynthesis of this compound is not explicitly detailed in the provided search results, the structural similarity suggests a plausible metabolic connection. 4-Oxodecanoic acid (C₁₀H₁₈O₄) is a related C10 carboxylic acid containing a keto group. nih.gov The metabolism of fatty acids often involves oxidation steps that create keto-acid intermediates. It is conceivable that a precursor to this compound could be structurally similar to 4-oxodecanoic acid, potentially being formed through oxidation pathways of longer-chain fatty acids.

Enzymatic Catalysis in Metabolism

The metabolic fate of this compound and its analogues is heavily reliant on enzymatic catalysis, primarily through the β-oxidation pathway. However, the presence of hydroxyl groups on the fatty acid chain can introduce complexities and bottlenecks in this process.

The β-oxidation pathway is the primary catabolic process for breaking down fatty acid molecules to produce acetyl-CoA. wikipedia.org This process involves a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgnih.gov The activated form of 5-hydroxydecanoate, 5-hydroxydecanoyl-CoA (5-HD-CoA), is a substrate for the β-oxidation spiral. nih.gov It can be metabolized by the first two enzymes of the pathway, medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase, with efficiency comparable to normal substrates. nih.gov

The enzyme kinetics for the hydration of 5-hydroxydecenoyl-CoA by enoyl-CoA hydratase show a Kₘ of 12.7 ± 0.6 μM and a Vₘₐₓ of 25.7 ± 0.5 μM min⁻¹, indicating efficient processing at this step. nih.gov

Despite being an efficient substrate for the initial steps of β-oxidation, the metabolism of 5-HD-CoA is significantly slowed at the penultimate step, which is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). nih.gov The Vₘₐₓ for the metabolite of 5-HD, 3,5-dihydroxydecanoyl-CoA, is five times lower than that for the corresponding metabolite of decanoate, L-3-hydroxydecanoyl-CoA. nih.gov This dramatic reduction in reaction speed creates a bottleneck in the β-oxidation pathway. nih.gov

The slower kinetics are attributed to the 5-hydroxyl group of the intermediate, which may impair the catalytic mechanism of HAD. nih.gov This impairment leads to the accumulation of 3,5-dihydroxydecanoyl-CoA and secondarily hinders the metabolism of other fatty acids. nih.gov This accumulation of non-oxidized fatty acids can promote alternative oxidation pathways, such as ω-oxidation. nih.gov

Table 1: Comparison of Kinetic Parameters in β-Oxidation

| Substrate/Metabolite | Enzyme | Kinetic Parameter | Value | Reference |

| 5-HD-enoyl-CoA | Enoyl-CoA Hydratase | Kₘ | 12.7 ± 0.6 μM | nih.gov |

| 5-HD-enoyl-CoA | Enoyl-CoA Hydratase | Vₘₐₓ | 25.7 ± 0.5 μM min⁻¹ | nih.gov |

| 3,5-dihydroxydecanoyl-CoA | L-3-hydroxyacyl-CoA Dehydrogenase (HAD) & Thiolase (coupled reaction) | Vₘₐₓ | Fivefold lower than L-3-hydroxydecanoyl-CoA | nih.gov |

Oxidative stress can lead to the formation of DNA lesions, and cells possess enzymatic repair mechanisms to counteract this damage. mdpi.com The base excision repair (BER) pathway is the primary mechanism for removing oxidative DNA damage. nih.govmdpi.com This process is initiated by DNA glycosylases that recognize and remove damaged bases. mdpi.comnih.gov

Key enzymes in the BER pathway include 8-oxoguanine DNA glycosylase (OGG1), which is responsible for excising the common oxidative lesion 8-oxoguanine (8-oxoG). mdpi.comscientificarchives.com Other glycosylases, such as N-methylpurine DNA glycosylase (MPG), recognize and remove other types of damaged bases like 1,N6-ethenoadenine (εA). mdpi.com Following the removal of the damaged base, other enzymes like AP endonuclease and DNA ligase complete the repair process. nih.gov The efficiency of these repair pathways is crucial for maintaining genomic integrity. mdpi.com Studies have shown that enhancing the activity of repair enzymes like APE1 can be neuroprotective against insults that cause oxidative DNA damage. scientificarchives.com

Table 2: Key Enzymes in Base Excision Repair of Oxidative DNA Damage

| Enzyme | Function | Common Lesion Repaired | Reference |

| 8-oxoguanine DNA glycosylase (OGG1) | Recognizes and excises damaged guanine (B1146940) bases | 8-oxoguanine (8-oxoG) | scientificarchives.com, mdpi.com |

| N-methylpurine DNA glycosylase (MPG) | Recognizes and removes various damaged nitrogenous bases | 1,N6-ethenoadenine (εA), alkylation products | mdpi.com |

| AP endonuclease 1 (APEX1) | Processes the apurinic/apyrimidinic (AP) site after base removal | Abasic sites | mdpi.com |

| DNA Ligase | Seals the final nick in the DNA backbone | Single-strand breaks | nih.gov |

PLP-Dependent Enzymes in Aldehyde Transformations

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme involved in a multitude of enzymatic reactions, primarily centered around amino acid metabolism. aacrjournals.orgmdpi.comfrontiersin.orgebi.ac.ukbeilstein-institut.de PLP-dependent enzymes catalyze a wide array of transformations, including transamination, decarboxylation, racemization, and elimination reactions. frontiersin.orgbeilstein-institut.desmolecule.com The catalytic prowess of PLP stems from its ability to form a Schiff base (aldimine) with the amino group of a substrate, which then acts as an electron sink to stabilize carbanionic intermediates. frontiersin.orgbeilstein-institut.de

The catalytic cycle typically begins with the PLP forming an "internal" aldimine with the ε-amino group of a lysine (B10760008) residue in the enzyme's active site. frontiersin.orgbeilstein-institut.de When an amino acid substrate enters the active site, it displaces the lysine to form a new "external" aldimine with PLP. wikipedia.org This external aldimine is the central intermediate from which various reaction pathways diverge. wikipedia.org

While direct evidence for the transformation of this compound by PLP-dependent enzymes is not extensively documented in current literature, the established reactivity of these enzymes with aldehydes and amino acids allows for postulation on potential metabolic routes. For instance, PLP-dependent enzymes known as aldolases can catalyze retro-aldol cleavage. frontiersin.org Serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme, is known to catalyze the reversible aldol (B89426) reaction of glycine (B1666218) with an aldehyde. beilstein-institut.de This suggests a potential, though not confirmed, interaction of this compound or its metabolites with such enzymes, particularly if it were to interact with an amino acid to form a suitable substrate.

Furthermore, some PLP-dependent enzymes can catalyze the decarboxylation of amino acids. frontiersin.orgbeilstein-institut.de This process is crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.comfrontiersin.org The mechanism involves the stabilization of a carbanion intermediate by PLP following the removal of the carboxyl group. frontiersin.org

It is important to note that the vast majority of well-characterized PLP-dependent enzyme activities involve amino acids as the primary substrate. aacrjournals.orgmdpi.com The direct transformation of an α,β-unsaturated aldehyde like this compound by a PLP-dependent enzyme is not a classical or commonly reported reaction. However, the broad substrate specificity of some of these enzymes, such as serine hydroxymethyltransferase which can act on various natural and unnatural substrates, opens the possibility for such transformations. beilstein-institut.de

| Enzyme Class | General Function | Relevance to Aldehyde Transformation |

| Transaminases | Transfer of an amino group, typically from an amino acid to a keto acid. | Indirectly, by metabolizing amino acids that could potentially react with aldehydes. |

| Decarboxylases | Removal of a carboxyl group from an amino acid. | Primarily acts on amino acid substrates, not directly on aldehydes. frontiersin.orgbeilstein-institut.de |

| Aldolases | Catalyze aldol condensation or retro-aldol cleavage. | Can act on aldehydes in conjunction with an amino acid like glycine. beilstein-institut.de |

| Racemases | Interconversion of stereoisomers. | Primarily acts on amino acid substrates. frontiersin.org |

Degradation and Detoxification Pathways

Role of Specific Transporters in Cellular Clearance

The cellular detoxification of electrophilic compounds, including α,β-unsaturated aldehydes like this compound, is a multi-step process. A primary and crucial pathway involves conjugation with the tripeptide glutathione (B108866) (GSH). wur.nl This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs) and results in the formation of a more polar and water-soluble glutathione S-conjugate (GS-conjugate). wur.nlmdpi.com The formation of these conjugates is a critical step in neutralizing the reactivity of the aldehyde and preparing it for removal from the cell. mdpi.com

Once formed, these GS-conjugates must be actively transported out of the cell to prevent their accumulation and potential reverse reactions. This efflux is mediated by specific ATP-binding cassette (ABC) transporters, often referred to as GS-X pumps. mdpi.com One of the well-characterized transporters involved in the clearance of glutathione conjugates is RLIP76 (also known as DNP-SG ATPase or RALBP1). aacrjournals.org RLIP76 is an ATP-dependent efflux pump that actively removes glutathione-electrophile conjugates (GS-E) from cells. aacrjournals.org This transporter is essential for cellular protection against a wide range of toxic electrophiles, including those derived from lipid peroxidation. aacrjournals.org

The process of cellular clearance of these conjugates is not limited to a single transporter. The multidrug resistance-associated proteins (MRPs), a subfamily of ABC transporters, are also known to transport a wide variety of glutathione conjugates. nih.gov These transporters are expressed in various tissues and play a significant role in the detoxification of both endogenous and exogenous toxins.

The metabolic fate of the exported GS-conjugate typically involves further extracellular breakdown. The process is initiated by the membrane-bound enzyme γ-glutamyltransferase (γ-GT), which removes the γ-glutamyl residue. mdpi.com Subsequently, a dipeptidase cleaves the glycine residue, leaving a cysteine S-conjugate. mdpi.com This cysteine conjugate can then be taken back up by cells and acetylated by N-acetyltransferases (NATs) to form a mercapturic acid derivative, which is ultimately excreted in the urine or bile. mdpi.comresearchgate.net This entire pathway, from conjugation to excretion, represents a major route for the detoxification and elimination of reactive aldehydes from the body. mdpi.comresearchgate.net While specific transporters for the direct efflux of this compound itself are not well-defined, the pathway for its glutathione conjugate is a well-established mechanism for the clearance of similar α,β-unsaturated aldehydes.

| Transporter Family | Specific Examples | Function in Aldehyde Detoxification |

| ABC Transporters | RLIP76 (RALBP1), Multidrug Resistance-Associated Proteins (MRPs) | ATP-dependent efflux of glutathione-conjugated aldehydes from the cell. aacrjournals.orgmdpi.comnih.gov |

| SLC Transporters | Organic Anion Transporters (OATs) | May be involved in the transport of mercapturic acid derivatives in the kidney for final excretion. nih.gov |

Biological Roles and Molecular Mechanisms

Cellular Signaling Pathway Modulation

The compound 5-Hydroxydec-2-enal is implicated in the intricate network of cellular signaling, influencing pathways that govern cellular responses to oxidative stress and regulating key enzymatic cascades. Its interactions within these networks highlight its role as a modulator of fundamental cellular processes.

Involvement in Redox Signaling Networks

Redox signaling is a crucial mechanism by which cells respond to changes in their oxidative environment. sfrbm.org This involves the controlled production and detoxification of reactive oxygen species (ROS), which act as signaling molecules. mdpi.com The balance of these species is critical for normal cellular function, and its disruption can lead to oxidative stress. mdpi.com

Reactive oxygen species (ROS) are highly reactive chemical entities formed from diatomic oxygen. wikipedia.org They include superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·). wikipedia.orgnih.gov In a biological context, ROS are natural byproducts of aerobic metabolism. mdpi.com While often associated with cellular damage, ROS at low concentrations are essential signaling molecules. mdpi.com

The generation of ROS is a regulated process involving various enzymes. A major source of ROS in many cell types is the family of NADPH oxidases (NOX). mdpi.comnih.gov These enzymes transfer electrons from NADPH to molecular oxygen, producing superoxide. mdpi.com For instance, the NOX2 complex is a key player in the "oxidative burst" of phagocytes, a critical component of the immune response. nih.gov Other sources include the mitochondrial electron transport chain and peroxisomes. mdpi.comnih.gov

The regulation of ROS levels is equally important and is managed by a sophisticated antioxidant defense system. This system includes enzymes like superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide, and catalase or glutathione (B108866) peroxidases, which then detoxify hydrogen peroxide. smw.ch This tight regulation ensures that ROS can perform their signaling functions without causing widespread oxidative damage.

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases are a family of enzymes dedicated to producing ROS. researchgate.net These enzymes are crucial in various physiological processes, including host defense and cellular signaling. mdpi.com The classical NADPH oxidase, NOX2, found in phagocytes, is a multi-subunit complex that, when activated, assembles at the membrane to produce superoxide. mdpi.comfrontiersin.org

Several other NOX isoforms have been identified (NOX1, NOX3, NOX4, NOX5, DUOX1, and DUOX2), each with distinct expression patterns, activation mechanisms, and physiological roles. mdpi.com For example, NOX1 is involved in cell growth and differentiation, while NOX4 is constitutively active and seems to primarily produce hydrogen peroxide. mdpi.com NOX5 is unique in that its activity is regulated by intracellular calcium levels. smw.chpsu.edu The activity of these oxidases is a key determinant of cellular redox tone and their dysregulation is implicated in various pathologies. researchgate.net

| NOX Isoform | Primary Product | Key Regulatory Feature | Primary Location/Function |

|---|---|---|---|

| NOX1 | Superoxide | Requires regulatory subunits | Colon, vascular smooth muscle; cell growth |

| NOX2 | Superoxide | Requires assembly of cytosolic subunits | Phagocytes; host defense |

| NOX4 | Hydrogen Peroxide | Constitutively active | Kidney, endothelial cells; various signaling |

| NOX5 | Superoxide | Activated by intracellular Ca2+ | Spleen, testis, lymphoid tissue |

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that counterbalance the activity of protein tyrosine kinases, thereby regulating the phosphorylation state of proteins. hubrecht.eu This regulation is fundamental to a vast array of cellular processes, including cell growth, differentiation, and immune responses. hubrecht.eunih.gov PTPs can be broadly classified into receptor-like and non-receptor (intracellular) enzymes. hubrecht.eu

The activity of many PTPs is sensitive to the cellular redox state. The catalytic cysteine residue in the active site of PTPs is susceptible to oxidation by ROS, particularly hydrogen peroxide. This oxidation can lead to the reversible inactivation of the phosphatase. This redox-dependent regulation of PTP activity is a key mechanism by which ROS can influence cellular signaling pathways. For example, by temporarily inactivating a PTP, ROS can prolong the phosphorylation and activity of a target protein, effectively modulating the signal. nih.gov SHP2, a non-receptor PTP, is known to be involved in signaling downstream of growth factors and cytokines and plays a role in regulating MAPK pathways. plos.org

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. journalmeddbu.com Upon exposure to oxidative stress or electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents it from targeting Nrf2 for degradation. nih.gov

Consequently, newly synthesized Nrf2 can accumulate and translocate to the nucleus. oncotarget.com In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a wide array of target genes. nih.govoncotarget.com These genes encode for a variety of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1) and enzymes involved in glutathione synthesis and regeneration. frontiersin.org By upregulating these cytoprotective genes, the activation of the Nrf2 axis allows cells to adapt to the stressful conditions and promotes cell survival. journalmeddbu.combiomolther.org

Regulation of Kinase Cascades

Kinase cascades are fundamental signaling pathways that transduce extracellular signals into intracellular responses. mdpi.com A prominent example is the Mitogen-Activated Protein Kinase (MAPK) cascade, which is a highly conserved three-tiered kinase module consisting of a MAPKKK, a MAPKK, and a MAPK. frontiersin.org This cascade relays signals that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. uniprot.orgnih.gov

There are several distinct MAPK pathways, including the ERK, JNK, and p38 MAPK pathways. nih.gov The specificity of the response to a particular stimulus is determined by the specific components of the cascade that are activated and the duration of their activation. nih.gov For example, transient activation of the ERK pathway is often associated with cell proliferation, whereas sustained activation can lead to differentiation in certain cell types. nih.gov The regulation of these kinase cascades is complex, involving not only the upstream activators but also feedback mechanisms and the action of phosphatases that dephosphorylate and inactivate the kinases. nih.gov The interplay between different kinase cascades and other signaling networks, including redox signaling, allows for fine-tuned control of cellular behavior. wjgnet.com

| Kinase Cascade | Key Upstream Activators | Primary Cellular Functions |

|---|---|---|

| ERK (Extracellular signal-regulated kinase) | Growth factors (e.g., EGF, NGF) | Proliferation, differentiation, survival |

| JNK (c-Jun N-terminal kinase) | Stress stimuli (e.g., UV radiation, inflammatory cytokines) | Stress response, apoptosis, inflammation |

| p38 MAPK | Stress stimuli, inflammatory cytokines | Stress response, inflammation, apoptosis, cell cycle control |

Effects on Cellular Homeostasis and Stress Responses

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. scialert.net Lipid peroxidation products like 4-HNE are potent inducers of apoptosis, a key component of their cytotoxic effects. nih.govnih.gov The induction of apoptosis by 4-HNE is concentration-dependent and occurs through the activation of multiple signaling pathways. nih.govnih.gov

In human osteosarcoma cells, 4-HNE treatment was shown to trigger cell death by activating the canonical apoptosis cascade. nih.gov This involves the activation of caspase-3, a key executioner caspase, and an alteration of the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring cell death. nih.gov This shift was attributed to the inhibition of the pro-survival Akt signaling pathway by 4-HNE. nih.gov

Further research in HepG2 cells has revealed that 4-HNE can initiate apoptosis through both the extrinsic and intrinsic pathways. nih.gov

Extrinsic Pathway: 4-HNE induces the expression of the Fas receptor, a death receptor on the cell surface. This can lead to the activation of a signaling cascade involving ASK1, JNK, and ultimately caspase-3. nih.gov

Intrinsic (Mitochondrial) Pathway: 4-HNE also activates the p53 pathway. It causes a time-dependent increase in the expression and phosphorylation of the p53 tumor suppressor protein, which in turn induces its downstream targets, such as the cell cycle inhibitor p21 and the pro-apoptotic protein Bax, leading to mitochondrial-mediated apoptosis. nih.gov

| Apoptotic Pathway | Key Proteins Modulated by 4-HNE | Outcome | Reference |

|---|---|---|---|

| Intrinsic (Mitochondrial) | p53 (activated), Bax (upregulated), Bcl-2 (downregulated) | Mitochondrial outer membrane permeabilization and caspase activation. | nih.govnih.gov |

| Extrinsic (Death Receptor) | Fas (upregulated), ASK1 (activated), JNK (activated) | Death receptor-mediated activation of executioner caspases. | nih.gov |

| Execution Phase | Caspase-3 (activated), PARP (cleaved) | Proteolytic cleavage of cellular substrates and cell dismantling. | nih.govnih.gov |

| Survival Signaling | Akt (inhibited) | Suppression of pro-survival signals, sensitizing the cell to apoptosis. | nih.gov |

Cellular metabolism encompasses the complex network of biochemical reactions that generate energy (catabolism) and synthesize complex molecules (anabolism), including proteins. scitechnol.com While direct studies detailing the global effects of this compound on protein and energy metabolism are not prevalent, its influence can be inferred from its high reactivity towards proteins. nih.gov

The primary mechanism by which 4-hydroxyalkenals exert their effects is through the formation of covalent adducts with proteins, which can alter or inhibit their function. nih.gov Enzymes involved in critical metabolic pathways are known targets.

Energy Metabolism: Key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle contain nucleophilic residues susceptible to adduction by 4-hydroxyalkenals. Modification of these enzymes can disrupt the flow of metabolites, leading to a decline in ATP production. nih.gov

Protein Synthesis: The process of translation, carried out by the ribosome, is energetically expensive and requires the coordinated action of numerous proteins, including elongation factors. numberanalytics.commdpi.com These protein components are potential targets for adduction by 4-hydroxyalkenals, which could impair the efficiency and fidelity of protein synthesis.

Research on the related compound 10-Hydroxydec-2-enoic acid (10-HDA) has shown that it can rescue cellular protein and energy metabolism in cells damaged by hydroxyl radicals. frontiersin.org Proteomic analysis revealed that 10-HDA treatment restored the levels of numerous proteins involved in protein synthesis (translation, protein transport) and energy metabolism (fatty acid degradation, glycolysis/gluconeogenesis) that were suppressed by oxidative stress. frontiersin.org While 10-HDA acts as a protective agent, this research highlights that the machinery of protein and energy metabolism is a significant target during cellular stress, a condition where reactive aldehydes like this compound are produced.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. researchgate.net The peroxidation of polyunsaturated fatty acids in cell membranes is a major consequence of oxidative stress, leading to the formation of reactive aldehydes like 4-HNE and, presumably, this compound. wikipedia.orgmdpi.com These aldehydes are considered reliable markers and also key mediators of oxidative stress. researchgate.netmdpi.com

The accumulation of 4-hydroxyalkenals contributes to cellular damage by forming adducts with essential biomolecules, disrupting signaling pathways, and inducing apoptosis. researchgate.netnih.gov However, cells have evolved adaptive responses to counteract this toxicity.

Detoxification: Cells possess specific enzymes to metabolize and remove 4-HNE. The primary routes are conjugation with glutathione (GSH) by glutathione S-transferases (GSTs), oxidation to a carboxylic acid by aldehyde dehydrogenases (ALDHs), and reduction to an alcohol by alcohol dehydrogenases (ADHs). mdpi.com

Activation of Defense Pathways: Paradoxically, 4-HNE can also activate cellular defense mechanisms. It can trigger the NRF2/KEAP1 pathway, which is the master regulator of the antioxidant response. nih.gov Activation of NRF2 leads to the increased expression of a battery of antioxidant and detoxification enzymes, including GSTs that are crucial for eliminating 4-HNE itself. nih.gov

This dual role highlights 4-hydroxyalkenals as complex signaling molecules. At low concentrations, they may function in redox signaling and promote adaptive responses (eustress), while at higher concentrations, they overwhelm cellular defenses, leading to cytotoxicity and disease pathogenesis (distress). nih.gov

| Aspect of Oxidative Stress | Role of 4-Hydroxyalkenals | Mechanism/Key Molecules | Reference |

|---|---|---|---|

| Generation | Product of lipid peroxidation. | Formed from free radical attack on ω-6 polyunsaturated fatty acids (e.g., linoleic, arachidonic acid). | wikipedia.orgmdpi.com |

| Toxicity | Mediator of damage. | Forms adducts with proteins and DNA, disrupts membrane integrity, induces apoptosis. | researchgate.netnih.gov |

| Cellular Defense | Inducer of adaptive response. | Activates the NRF2/KEAP1 pathway, upregulating antioxidant and detoxification enzymes (e.g., GSTs, ALDHs). | nih.gov |

| Detoxification | Metabolic substrate. | Removed by conjugation with glutathione, oxidation, or reduction. | mdpi.com |

Interactions with Biomolecules

The biological activities of this compound and related 4-hydroxyalkenals are fundamentally driven by their high electrophilicity, which allows them to react readily with cellular nucleophiles. wikipedia.orgmdpi.com The primary targets are proteins and DNA, and the interaction occurs mainly through the formation of stable, covalent adducts. nih.govnih.gov

The 4-hydroxyalkenal molecule has two main reactive sites: the aldehyde group and the C=C double bond conjugated to it. This structure facilitates two primary types of reactions with proteins:

Michael Addition: This is the predominant reaction, where the nucleophilic side chains of amino acid residues attack the β-carbon (C3) of the α,β-unsaturated aldehyde. The order of reactivity for amino acid residues is generally Cysteine > Histidine > Lysine (B10760008). nih.govwikipedia.org

Schiff Base Formation: The aldehyde group can react with the primary amino groups of Lysine or Arginine residues to form a Schiff base. wikipedia.org

These adduction events are not random. Specific proteins involved in key cellular processes are preferential targets, and modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cell signaling. nih.gov

In addition to proteins, 4-hydroxyalkenals react with DNA. Specifically, 4-HNE has been shown to form diastereomeric cyclic 1,N2-propano adducts with deoxyguanosine (dG). nih.gov These HNE-dG adducts have been detected as endogenous DNA lesions in the tissues of untreated rats and humans, and their levels increase significantly following induced lipid peroxidation. nih.gov The formation of such DNA adducts is a source of genotoxicity and may contribute to the initiation of carcinogenesis.

| Biomolecule Target | Reactive Residue/Base | Type of Interaction | Functional Consequence | Reference |

|---|---|---|---|---|

| Proteins | Cysteine (thiol group) | Michael Adduct | Enzyme inactivation, altered protein conformation, disruption of signaling. | nih.govwikipedia.org |

| Histidine (imidazole ring) | Michael Adduct | nih.govwikipedia.org | ||

| Lysine (ε-amino group) | Michael Adduct or Schiff Base | nih.govwikipedia.org | ||

| DNA | Deoxyguanosine (dG) | Cyclic 1,N2-propano Adduct | Genotoxicity, potential for mutagenesis and carcinogenesis. | nih.gov |

Formation of Protein Adducts

The electrophilic nature of α,β-unsaturated aldehydes like this compound facilitates their reaction with nucleophilic residues on proteins, leading to the formation of covalent adducts. This process, known as protein adduction, can alter the structure and function of the modified proteins.

Michael Adducts with Lysyl Amino Groups

This compound can react with the ε-amino group of lysine residues in proteins through a Michael addition reaction. researchgate.netwikipedia.org This type of reaction involves the nucleophilic attack of the amine group on the β-carbon of the α,β-unsaturated aldehyde. masterorganicchemistry.com The formation of these Michael adducts is a common mechanism by which lipid-derived aldehydes modify proteins. oregonstate.edu The lysine adducts of similar aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), are considered "oxidation-specific epitopes" and are markers of oxidative modification of proteins like low-density lipoprotein. wikipedia.org

Pyrrole (B145914) Adduct Formation and Protein Cross-linking

The initial adduction of γ-diketones or related compounds with primary amino groups of lysine residues can lead to the formation of pyrrole derivatives. nih.govnih.gov These pyrrole adducts are susceptible to autoxidation, which can result in the formation of chromophores and covalent protein cross-links. nih.gov This cross-linking can occur through the bridging of two pyrrole moieties. nih.gov The process is often pH-dependent and can be influenced by the presence of free radical initiators or scavengers. nih.gov Studies with the neurotoxic γ-diketone 2,5-hexanedione (B30556) have shown that it reacts with lysine's ε-amino groups on neurofilament proteins to form 2,5-dimethylpyrrole adducts, a critical step in its toxicity. nih.gov Subsequent autoxidative dimerization of these pyrroles has been proposed as a necessary step for the neurotoxic effects to manifest. nih.gov This process can lead to intermolecular covalent cross-linking of the pyrrolylated proteins. nih.gov

Nucleic Acid Interactions

Induction of Nuclear DNA Damage

Reactive aldehydes, as products of lipid peroxidation, are known to interact with and cause damage to nucleic acids. uc.pt This damage can occur through various mechanisms, including the formation of adducts with DNA bases. Such interactions can lead to the unwinding of the DNA double helix, making the bases more accessible and susceptible to further damage. uc.pt The integrity of the nuclear genome is maintained by the DNA damage response (DDR), a system that detects and repairs DNA lesions. nih.gov However, persistent or extensive damage can overwhelm these repair mechanisms, potentially leading to mutations and genomic instability. nih.gov Compounds that induce DNA damage can trigger cellular responses such as the activation of repair pathways or, in cases of severe damage, apoptosis. mdpi.com

Roles in Specialized Biological Functions

Mediators in Pheromone Communication (for related enals)

Pheromones are chemical signals secreted by an organism that trigger a social response in members of the same species. texas.govwikipedia.org This form of chemical communication is widespread throughout the animal kingdom, mediating behaviors related to identity, territory, danger, and mating. texas.govnih.gov The molecules used as pheromones are diverse and are often detected by the sense of smell, eliciting specific and often immediate behavioral or physiological reactions. nih.govamericanscientist.org

Many pheromones are not single molecules but rather specific mixtures or cocktails of compounds. americanscientist.org The specificity of the signal often lies in the precise ratio and combination of these chemicals. americanscientist.org Among the various chemical classes used as pheromones, aldehydes and their derivatives, including enals (α,β-unsaturated aldehydes), have been identified as components of sex and attractant pheromones in numerous species, particularly insects. For example, the female silk moth (Bombyx mori) releases bombykol, a type of alcohol, to attract males, which was the first pheromone to be chemically characterized. wikipedia.orgamericanscientist.org While not a direct example of an enal, it highlights the role of specific organic molecules in this process. In mammals, boar saliva contains high levels of androgen derivatives that act as a sexual attractant pheromone for sows. nih.gov

The structure of this compound, featuring both an aldehyde and a hydroxyl group on a ten-carbon chain, is consistent with the types of molecules that can function as volatile or contact chemical signals. Related enals and other aldehydes are known components in the complex chemical language of pheromones, used to convey critical information for survival and reproduction. nih.gov

Contribution to Biological Activities of Natural Products (e.g., Royal Jelly)

Royal Jelly (RJ) is a glandular secretion from honeybees that serves as the primary nutrition for queen bees. researchgate.netunipi.it It is a complex mixture of proteins, lipids, sugars, vitamins, and other bioactive compounds. dergipark.org.trmdpi.com The unique composition of RJ is responsible for its wide range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and immunomodulatory effects. researchgate.netdergipark.org.trmdpi.com

While this compound is a hydroxyalkenal, its presence as a natural constituent of Royal Jelly is not prominently documented in the scientific literature. The biological activities of Royal Jelly are instead primarily linked to compounds like 10-HDA and the protein components. unipi.itmdpi.comnih.gov The research focus has remained on these major constituents for understanding the health benefits associated with this natural product. researchgate.net

Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 5-Hydroxydec-2-enal by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For this compound, both ¹H NMR and ¹³C NMR provide essential data for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display characteristic signals for each unique proton in the molecule. The aldehyde proton (-CHO) is expected to appear far downfield, typically in the range of δ 9.0-10.0 ppm, as a doublet due to coupling with the adjacent vinylic proton. The vinylic protons on the α,β-unsaturated system (H-2 and H-3) would resonate in the δ 6.0-7.5 ppm region, exhibiting complex splitting patterns (doublet of doublets) due to their coupling with each other and adjacent protons. The proton on the carbon bearing the hydroxyl group (H-5) would likely appear as a multiplet in the δ 3.5-4.5 ppm range. The hydroxyl proton (-OH) itself would present as a broad singlet, the chemical shift of which is concentration and solvent dependent. The remaining methylene and methyl protons of the pentyl side chain would resonate in the upfield region of δ 0.8-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 190-195 ppm. The sp² hybridized carbons of the double bond (C-2 and C-3) would be found in the δ 130-160 ppm region. The carbon atom attached to the hydroxyl group (C-5) would resonate in the δ 65-75 ppm range. The sp³ hybridized carbons of the alkyl chain would appear in the more shielded, upfield region of the spectrum (δ 10-40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups.

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1 (-CHO) | 9.0 - 10.0 (d) | 190 - 195 |

| C2 (=CH-) | 6.0 - 6.5 (dd) | 130 - 140 |

| C3 (=CH-) | 6.8 - 7.2 (dt) | 150 - 160 |

| C4 (-CH₂-) | 2.2 - 2.5 (m) | 30 - 40 |

| C5 (-CHOH-) | 3.5 - 4.5 (m) | 65 - 75 |

| C6-C9 (-CH₂-) | 1.2 - 1.6 (m) | 20 - 35 |

| C10 (-CH₃) | 0.8 - 1.0 (t) | 10 - 15 |

| -OH | Variable (broad s) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key functional groups. libretexts.orgvscht.cz

A prominent, broad absorption band would be observed in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group; the broadening is a result of intermolecular hydrogen bonding. pressbooks.pub The α,β-unsaturated aldehyde moiety gives rise to a strong, sharp absorption for the C=O stretch, typically found at a lower wavenumber (around 1705-1685 cm⁻¹) compared to saturated aldehydes, due to the resonance effect of conjugation. libretexts.orguc.edu The C=C double bond stretching vibration would appear as a medium intensity band in the 1650-1600 cm⁻¹ region. vscht.cz Furthermore, characteristic C-H stretching vibrations would be visible: the aldehydic C-H stretch appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹, which are highly diagnostic for aldehydes. spectroscopyonline.com The sp² C-H stretch of the alkene protons is found just above 3000 cm⁻¹, while the sp³ C-H stretches of the alkyl chain appear just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aldehyde (-CHO) | C=O Stretch | 1705 - 1685 | Strong |

| Aldehyde (-CHO) | C-H Stretch | 2850 and 2750 | Weak |

| Alkene (-C=C-) | C=C Stretch | 1650 - 1600 | Medium |

| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |

| Alkyl (-C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Alcohol (-C-O) | C-O Stretch | 1200 - 1000 | Strong |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about conjugated systems in a molecule by measuring the absorption of UV light, which promotes electronic transitions. As an α,β-unsaturated aldehyde, this compound contains a conjugated π-electron system (-C=C-C=O), which gives rise to characteristic UV absorptions. utoronto.ca

Two main electronic transitions are expected: a strong absorption corresponding to a π → π* transition and a weaker absorption for an n → π* transition. researchgate.net The intense π → π* transition is typically observed in the range of 210-250 nm. The position of this maximum absorption (λmax) can be estimated using the Woodward-Fieser rules for α,β-unsaturated carbonyl compounds. youtube.comyoutube.com For an acyclic α,β-unsaturated aldehyde, the base value is approximately 210 nm. The weak, longer-wavelength n → π* transition of the carbonyl group is expected to appear in the 310-330 nm region. researchgate.net The solvent used can influence the exact position and intensity of these absorption bands. utoronto.ca

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds in a mixture. nih.govumn.edu For the analysis of this compound, which contains a polar hydroxyl group, derivatization is often employed to increase its volatility and thermal stability for GC analysis. marinelipids.ca A common method is trimethylsilyl (TMS) derivatization, where the active hydrogen of the hydroxyl group is replaced by a TMS group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

In a typical GC-MS analysis, the derivatized this compound would be injected into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

Electron-Impact Mass Spectrometry

Electron-Impact (EI) is a common ionization technique used in MS where high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org The resulting mass spectrum for this compound would show a molecular ion peak (M⁺·), corresponding to the intact molecule's mass, although it may be of low intensity for alcohols. libretexts.org The fragmentation pattern provides valuable structural information.

Key fragmentation pathways for this compound would include:

α-Cleavage at the carbonyl group, leading to the loss of a hydrogen radical (M-1) or the formyl radical (·CHO, M-29). libretexts.org

Cleavage adjacent to the hydroxyl group: The bond between C5 and C6 can break, leading to a resonance-stabilized fragment containing the hydroxyl group.

Dehydration: Loss of a water molecule (H₂O, M-18) from the molecular ion is a very common fragmentation pattern for alcohols. libretexts.org

Cleavage of the alkyl chain: Fragmentation along the pentyl side chain will produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

The analysis of these characteristic fragment ions allows for the confirmation of the molecular structure of this compound.

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound (Molecular Weight: 170.25 g/mol )

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Loss from Molecular Ion |

| 170 | [C₁₀H₁₈O₂]⁺· (Molecular Ion) | - |

| 152 | [M - H₂O]⁺· | H₂O (18) |

| 141 | [M - CHO]⁺ | CHO (29) |

| 99 | Cleavage at C5-C6, [C₅H₇O₂]⁺ | C₅H₁₁ (71) |

| 71 | Cleavage at C5-C6, [C₅H₁₁]⁺ | C₅H₇O₂ (99) |

High-Resolution Mass Spectrometrynih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation and confirmation of compounds like this compound. Unlike standard mass spectrometry, HRMS analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, typically with an error of less than 5 ppm. ugr.es This precision allows for the determination of a compound's elemental composition from its exact mass. ugr.es

For this compound (molecular formula C10H18O2), HRMS can distinguish its mass from other isomers or compounds with the same nominal mass but different elemental formulas. The process involves ionizing the molecule—often using electrospray ionization (ESI)—and then measuring the mass-to-charge ratio (m/z) of the resulting ion. ugr.es Tandem mass spectrometry (MS/MS) experiments can further be performed on these high-resolution instruments. In an MS/MS experiment, the ion of interest is isolated, fragmented, and the masses of the resulting fragments are measured, providing valuable information about the compound's structure. This fragmentation pattern serves as a structural fingerprint, aiding in the definitive identification of the molecule. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ |

| Calculated Monoisotopic Mass (Da) | 170.1307 |

| Ion Adduct (Positive Mode) | [M+H]⁺ |

| Expected m/z | 171.1380 |

| Observed m/z (Hypothetical) | 171.1378 |

| Mass Error (ppm) | -1.17 |

Molecular Networking for Identificationnih.gov

Molecular networking is an advanced bioinformatics approach used to process and visualize complex tandem mass spectrometry (MS/MS) data, which is particularly useful for identifying compounds like this compound within complex mixtures such as natural product extracts. nih.gov This technique organizes MS/MS data based on spectral similarity, clustering compounds with similar chemical structures together. nih.govnih.gov

The core principle is that structurally similar molecules will produce similar fragmentation patterns in an MS/MS experiment. nih.gov A molecular network consists of nodes, which represent the parent ions of detected compounds, and edges, which connect nodes with similar MS/MS spectra. nih.gov By mapping known compounds from a spectral library onto the network, it becomes possible to tentatively identify unknown compounds that cluster nearby. This "guilt-by-association" approach significantly accelerates the identification of novel or unexpected analogs of known molecules, making it a powerful tool for dereplication and the discovery of new natural products. nih.gov The combination of liquid chromatography (LC) with HRMS and molecular networking is an efficient strategy for characterizing the chemical composition of complex samples. nih.gov

Chromatographic Separations

Chromatography is a fundamental technique for the isolation and purification of individual compounds from a mixture. For a molecule like this compound, various chromatographic methods can be employed, each suited for different scales and purposes.

High Performance Liquid Chromatography (HPLC)sielc.com

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of compounds. A reversed-phase HPLC (RP-HPLC) method is commonly used for moderately polar compounds like this compound. scienggj.org

In a typical RP-HPLC setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The compound is detected as it elutes from the column, most commonly by a UV detector or a mass spectrometer. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific conditions and is used for identification. Method validation according to established guidelines ensures the reliability of the results in terms of linearity, accuracy, precision, and sensitivity (limits of detection and quantitation). orgsyn.org

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | Start at 30% B, increase to 95% B over 20 minutes |

| Detection | UV at 210 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Flash Chromatographywfu.edu

Flash chromatography is a preparative purification technique that operates at a higher pressure than traditional column chromatography, enabling faster and more efficient separations. It is widely used by chemists to isolate desired compounds from reaction mixtures or natural extracts on a larger scale than HPLC (milligrams to grams). nih.gov

For this compound, a normal-phase flash chromatography approach would typically be employed. nih.gov This method uses a polar stationary phase, such as silica gel with a particle size of 40-63 µm, and a non-polar mobile phase. The separation is based on the compound's adsorption affinity for the silica gel. A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column in order of increasing polarity. nih.gov Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure target compound.

Elemental Analysisnih.gov

Elemental analysis is a fundamental analytical procedure that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This technique is used to confirm the empirical formula of a newly synthesized or isolated compound. For an organic molecule like this compound, the experimentally determined percentages of carbon and hydrogen are compared against the theoretical values calculated from its molecular formula, C10H18O2. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 70.54% | 70.49% |

| Hydrogen (H) | 10.66% | 10.71% |

| Oxygen (O) | 18.80% | 18.80% (by difference) |

Bioanalytical Assays

Bioanalytical assays are specialized quantitative methods for the measurement of drugs or other substances in biological matrices like blood, serum, plasma, or urine. The development and validation of such an assay would be essential for studying the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in a biological system.

These assays are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. The method must be rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include accuracy, precision, selectivity, linearity over a specific concentration range, and the lower and upper limits of quantitation (LLOQ and ULOQ). A validated bioanalytical method allows for the accurate determination of the compound's concentration in patient or animal samples, providing critical data for understanding its behavior in the body.

| Validation Parameter | Acceptance Criteria | Example Value (Hypothetical) |

|---|---|---|

| Concentration Range | Defined by LLOQ and ULOQ | 0.5 - 500 ng/mL |

| Intra- and Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <10% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of nominal (±20% at LLOQ) | -5% to +7% |

| Linearity (R²) | ≥0.99 | 0.998 |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon |

| Ethyl Acetate (B1210297) |

| Formic Acid |

| Hexane |

| Hydrogen |

| Methanol |

| Nitrogen |

| Oxygen |

Assays for Antioxidant Activity (e.g., Free Radical Scavenging)

The antioxidant activity of a chemical compound is its ability to inhibit the oxidation of other molecules. This is often evaluated by its capacity to scavenge free radicals, which are unstable molecules that can cause cellular damage. A variety of in vitro assays have been developed to measure the free radical scavenging and antioxidant potential of substances. These assays are typically based on generating a specific radical and then measuring the effect of the test compound on this radical's activity, often observed through a change in color or fluorescence.

Commonly employed methodologies include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. Each of these methods has distinct mechanisms and is suited for different types of compounds and applications.

Despite the availability of these established antioxidant assays, a comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the antioxidant or free radical scavenging activity of this compound. This compound is primarily recognized as a product of lipid peroxidation, a process indicative of oxidative stress, rather than as a substance with antioxidant properties. Consequently, there are no detailed research findings or data tables to present regarding its efficacy in standard antioxidant assays. The following descriptions of common antioxidant assays are therefore provided for general informational purposes on the methodologies available for such characterization, should future research on this compound be undertaken in this area.

General Methodologies for Antioxidant Activity Assessment:

| Assay | Principle | Measurement |

| DPPH Radical Scavenging Assay | A stable free radical, DPPH, is reduced by an antioxidant, leading to a color change from violet to yellow. | Spectrophotometric measurement of the decrease in absorbance at a specific wavelength. |

| ABTS Radical Cation Decolorization Assay | The pre-formed ABTS radical cation is reduced by an antioxidant, causing a loss of its characteristic blue-green color. | Spectrophotometric measurement of the decrease in absorbance. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Spectrophotometric measurement of the formation of the blue-colored complex. |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Evaluates the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant's presence preserves the fluorescence. | Fluorometric measurement of the decay of fluorescence over time. |

Research Findings:

As of the latest available scientific literature, there are no published research findings that have utilized these or any other antioxidant activity assays to specifically characterize this compound. Therefore, data such as IC50 values (the concentration of a substance required to inhibit a specific biological or biochemical function by 50%) or percentage of radical scavenging activity for this compound are not available.

Applications in Food Chemistry and Flavor Research

Contribution to Aroma Profiles and Sensory Perception

For comparison, the related compound (E)-2-decenal is known for its distinct fatty, citrus, and waxy aroma and taste characteristics. thegoodscentscompany.com The presence of a hydroxyl group in 5-Hydroxydec-2-enal would likely alter its aroma profile, potentially introducing different notes and increasing its polarity, which could affect its volatility and interaction with other food components. The sensory perception of such compounds is a key area of flavor research, as even minor structural changes can significantly impact their olfactory properties.

Table 1: Sensory Profile of (E)-2-decenal (a related compound)

| Attribute | Description |

| Odor | Fatty, diffusive, orange, with floral, rosy topnotes; sweet aldehydic, green. thegoodscentscompany.com |

| Taste | Waxy notes, citrus peel; contributes to orange, grapefruit, and tropical fruit flavors. thegoodscentscompany.com |

Formation of Desirable and Undesirable Aroma Compounds

Specific formation pathways for this compound in food systems have not been extensively documented. However, it is plausible that it is formed through the oxidation of polyunsaturated fatty acids, a common pathway for the generation of other aldehydes and hydroxyalkenals. nih.gov These reactions can be influenced by factors such as temperature, time, and the presence of other compounds like salt. nih.gov

The formation of such compounds can be either desirable or undesirable, depending on the food matrix and the concentration of the compound. For instance, in certain contexts, lipid oxidation products contribute to the characteristic flavor of some processed foods. Conversely, they can lead to off-flavors, indicative of rancidity. Research on 4-hydroxy-2-alkenals, for example, highlights their high reactivity, especially in systems containing proteins. nih.gov This reactivity can lead to the formation of adducts with proteins, which can further alter the sensory properties and nutritional quality of the food. nih.gov

Research on New Raw Materials and Processing Methods

There is no specific research available on the impact of new raw materials and processing methods on the formation of this compound. However, research into food processing's effects on aroma compounds is an active field. mdpi.com For example, high hydrostatic pressure (HHP) processing has been shown to affect the concentration of various volatile aroma compounds, including aldehydes, in food matrices. mdpi.com Such innovative processing technologies could potentially influence the formation of this compound from lipid precursors in new food formulations.

The mitigation of potentially undesirable lipid oxidation products is also a key area of research. Strategies such as the addition of phenolic extracts and other antioxidants to food matrices have been shown to be effective in reducing the formation of 4-hydroxy-2-alkenals. nih.gov Similar strategies could likely be applied to control the formation of this compound. Further research would be needed to understand how different raw materials, rich in various fatty acids, and novel processing techniques could be optimized to either promote or inhibit the formation of specific hydroxyalkenals to achieve a desired flavor profile.

Future Research Directions

Elucidation of Stereoisomer-Specific Biological Activities

The 5-Hydroxydec-2-enal molecule possesses a chiral center at the C5 carbon, meaning it can exist as two distinct stereoisomers, (R)-5-Hydroxydec-2-enal and (S)-5-Hydroxydec-2-enal. In biological systems, such stereochemistry often dictates molecular function, with different enantiomers exhibiting varied or even opposing activities. For instance, studies on the related compound 4-hydroxynonenal (B163490) (HNE) suggest that its individual enantiomers are expected to behave differently in their interactions with cellular components. researchgate.net The stereoisomers of HNE adducts with guanine (B1146940) in DNA show markedly different chemical reactivity. researchgate.net

Comprehensive Understanding of Downstream Signaling Effects

Lipid-derived aldehydes, particularly 4-hydroxyalkenals, are recognized as significant signaling molecules that can modulate a variety of cellular processes. physiology.org These reactive compounds are known to form covalent adducts with macromolecules, including proteins, which can alter their function and trigger downstream signaling cascades. physiology.orgnih.govnih.gov For example, 4-HNE has been shown to modulate key inflammatory and stress-response pathways such as NF-κB and to affect the activity of receptor tyrosine kinases (RTKs) and extracellular signal-regulated kinase (ERK1/2). physiology.orgnih.gov

A critical future direction for this compound research is to identify and characterize its downstream signaling effects. It is plausible that, like other hydroxyalkenals, it can influence cellular signaling through similar mechanisms. Research should aim to answer several key questions:

Which specific proteins does this compound form adducts with?

Does it activate or inhibit key signaling pathways involved in inflammation, apoptosis, or cell proliferation? grafiati.com

How do its effects vary depending on its concentration, from potential signaling roles at low concentrations to cytotoxic effects at higher levels? nih.govwikipedia.org

Investigating these interactions will provide a mechanistic understanding of how this compound contributes to cellular responses in both health and disease states.

Exploration of Novel Synthetic Pathways for Specific Stereoisomers

To facilitate the study of stereoisomer-specific activities, the development of robust and efficient synthetic pathways to produce enantiomerically pure (R)- and (S)-5-Hydroxydec-2-enal is essential. The synthesis of chiral γ-hydroxy-α,β-unsaturated aldehydes and related structures presents a significant chemical challenge. acs.org However, advances in asymmetric synthesis offer promising strategies.

Future research in synthetic organic chemistry should explore various methodologies, including:

Organocatalytic approaches: The use of small chiral organic molecules as catalysts has proven effective for the asymmetric synthesis of various compounds, including α-selenyl aldehydes which can be converted to α-hydroxy-β,γ-unsaturated esters. nih.gov

Enzyme-catalyzed reactions: Lipases, such as Candida antarctica lipase, have been successfully used for the kinetic resolution of racemic alcohols to produce enantiomerically pure precursors for the synthesis of HNE enantiomers. researchgate.net

Metal-catalyzed reactions: Chiral copper(II) complexes have been used for enantioselective Michael additions, a key step in building complex chiral molecules. nih.gov Similarly, palladium-catalyzed rearrangements can provide access to optically active γ-hydroxy α,β-unsaturated aldehydes. acs.org

Developing scalable and selective synthetic routes will not only provide the necessary material for detailed biological studies but also open avenues for creating structural analogs to probe structure-activity relationships.

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the biological role of this compound, a systems-level approach is necessary. The integration of various "omics" technologies—such as lipidomics, proteomics, and metabolomics—can provide a holistic view of the cellular changes induced by this compound. cambridge.org Lipidomics can precisely quantify the levels of this compound and other related lipids in different biological states, while proteomics can identify proteins that are modified by or whose expression levels change in response to the aldehyde. nih.govmdpi.com

Future research should focus on integrating these multi-omics datasets to:

Identify the metabolic pathways where this compound plays a significant role. mdpi.com

Build gene regulatory and protein interaction networks to understand its systemic effects.

Discover potential biomarkers associated with the production of this compound in various diseases. lipotype.com

This integrated approach will move beyond the study of single molecular interactions to a broader understanding of how this compound functions within the complex biological network. biosciencedbc.jp

Development of Advanced Analytical Tools for in situ Detection

The high reactivity and potential instability of aldehydes like this compound make their detection and quantification, particularly in situ, a significant analytical challenge. americanpharmaceuticalreview.comresearchgate.net Current methods often rely on derivatization to stabilize the aldehyde and improve detection sensitivity for techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). americanpharmaceuticalreview.comresearchgate.netrsc.org

A key area for future innovation is the development of advanced analytical tools specifically tailored for this compound. This research should pursue:

Novel Derivatization Reagents: Creating more specific and efficient reagents to tag this compound for fluorescence or mass spectrometry detection. rsc.org

Biosensors: Designing and fabricating biosensors, potentially using optical fibers or electrochemical methods, for real-time, minimally invasive monitoring of this compound in living cells or tissues. nsf.govtandfonline.com

Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry and sophisticated lipidomics platforms to detect and characterize this compound and its metabolites directly from complex biological matrices without extensive sample preparation. lipidmaps.orgrsc.org

The creation of such tools is paramount for accurately measuring the dynamics of this compound production and clearance, which is essential for linking its presence to specific biological events and disease processes.

Q & A

Q. What are the validated synthetic pathways for 5-Hydroxydec-2-enal, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis of this compound can be achieved via aldol condensation or oxidation of precursor alcohols. To ensure purity, employ techniques like gas chromatography-mass spectrometry (GC-MS) for intermediate analysis and nuclear magnetic resonance (NMR) for structural confirmation. Reaction conditions (e.g., temperature, catalyst loading) should be optimized using fractional factorial design to minimize side products . Post-synthesis, column chromatography with silica gel (gradient elution) is recommended for purification.

Q. How can researchers design experiments to screen the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves to establish IC50 values. For reproducibility, include positive controls (e.g., known inhibitors) and triplicate measurements. Cell-based assays should account for membrane permeability by comparing activity in intact cells vs. lysates. Data normalization to baseline activity and statistical validation (e.g., ANOVA with post-hoc Tukey tests) are critical to mitigate false positives .

Q. What analytical techniques are essential for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to monitor degradation products. For pH stability, prepare buffers spanning 2–12 and analyze samples at timed intervals. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition. Data should be fitted to Arrhenius models to predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a systematic review to identify variables such as assay type (e.g., cell line differences, solvent systems) or isomer-specific effects. Replicate conflicting experiments under standardized conditions, including internal controls. Use meta-analysis to quantify heterogeneity (e.g., I² statistic) and subgroup analysis to isolate confounding factors .

Q. What strategies are effective for studying the stereochemical effects of this compound’s isomers on receptor binding?

- Methodological Answer : Synthesize enantiomers via asymmetric catalysis and validate enantiomeric excess (ee) using chiral HPLC or circular dichroism (CD). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities, while surface plasmon resonance (SPR) quantifies real-time interaction kinetics. Compare results with racemic mixtures to isolate stereospecific effects .

Q. How can computational models predict the environmental fate and toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and ecotoxicity. Validate predictions with experimental data from microbial degradation assays (OECD 301B) and Daphnia magna acute toxicity tests. Use molecular dynamics simulations to study hydrolysis pathways in aquatic systems .

Q. What experimental designs are suitable for investigating this compound’s role in lipid peroxidation cascades?

- Methodological Answer : Use lipid bilayer models (e.g., liposomes) with fluorescent probes (e.g., C11-BODIPY) to quantify peroxidation kinetics. Couple with electron paramagnetic resonance (EPR) to detect free radical intermediates. For in vivo relevance, integrate lipidomic profiling (LC-MS/MS) in tissue samples from model organisms exposed to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.